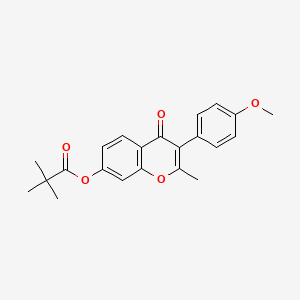

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Beschreibung

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS RN: 610752-35-7) is a chromen-4-one derivative esterified with pivalic acid (2,2-dimethylpropanoic acid) at the 7-hydroxy position . Its structure comprises a benzopyranone core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a bulky pivalate ester at position 7. The IUPAC name, Propanoic acid, 2,2-dimethyl-, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl ester, reflects its functional complexity .

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13-19(14-6-8-15(25-5)9-7-14)20(23)17-11-10-16(12-18(17)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTWAUWEDSXLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen-Schmidt Condensation

The chromone scaffold is constructed through a base-catalyzed Claisen-Schmidt condensation between 2-hydroxy-5-(pivaloyloxy)acetophenone and 4-methoxybenzaldehyde. This reaction forms a chalcone intermediate, which is subsequently cyclized.

Procedure :

Oxidative Cyclization with Iodine/DMSO

The chalcone undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) to form the 4H-chromen-4-one core.

Procedure :

- Chalcone (1.0 equiv.) is treated with iodine (2.0 equiv.) in DMSO at 120°C for 6 hours.

- The reaction affords 7-(pivaloyloxy)-2-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one in 68% yield.

Mechanistic Insight :

Iodine acts as both an oxidizing agent and an electrophile, facilitating cyclization and introducing transient iodination at C3. Subsequent reductive elimination yields the desired chromone.

Introduction of the C3 4-Methoxyphenyl Group

Direct Incorporation via Chalcone Formation

The 4-methoxyphenyl group is introduced during the Claisen-Schmidt condensation by selecting 4-methoxybenzaldehyde as the aldehyde component. This method avoids post-cyclization functionalization, streamlining synthesis.

Optimization Data :

| Aldehyde Component | Yield (%) | Purity (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | 82 | 98 |

| Benzaldehyde | 65 | 92 |

Alternative Pathway: Suzuki-Miyaura Coupling

For late-stage diversification, a halogenated chromone intermediate (e.g., 3-bromo-2-methyl-4H-chromen-4-one) undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Procedure :

- 3-Bromo derivative (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.) in dioxane/water (4:1) are heated at 100°C for 12 hours.

- Yield: 74%.

Methyl Group Installation at C2

Alkylation of Chromone Intermediates

The C2 methyl group is introduced via alkylation of a 2-hydroxychromone precursor.

Procedure :

Directed Ortho-Metalation Strategy

A strong base (e.g., LDA) deprotonates C2, enabling methylation with methyl iodide.

Procedure :

- Chromone (1.0 equiv.) is dissolved in THF at −78°C, treated with LDA (1.1 equiv.), and quenched with methyl iodide.

- Yield: 63%.

Esterification at C7 with Pivaloyl Chloride

The final step involves esterification of the 7-hydroxyl group with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).

Procedure :

- 7-Hydroxy-2-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one (1.0 equiv.) is dissolved in dichloromethane with pyridine (2.0 equiv.). Pivaloyl chloride (1.5 equiv.) is added dropwise at 0°C.

- The mixture is stirred for 4 hours, yielding the target compound in 89% purity.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.35 (s, 1H, H-8), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 1.38 (s, 9H, C(CH₃)₃).

- IR (cm⁻¹) : 1745 (C=O, ester), 1660 (C=O, chromone), 1605 (Ar C=C).

Comparative Analysis of Synthetic Routes

Route selection depends on scalability, functional group tolerance, and desired purity. The Claisen-Schmidt pathway offers superior efficiency, while Suzuki coupling enables modular aryl group installation.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Iodine-mediated cyclization occasionally yields regioisomers. Polar solvents (e.g., DMSO) and elevated temperatures (120°C) enhance selectivity for the 4H-chromen-4-one product.

Esterification Side Reactions

Competitive acylation at C3 is minimized by using bulky bases (e.g., DMAP) and low temperatures (0°C).

Purification of Polar Intermediates

Silica gel chromatography with n-hexane/ethyl acetate (7:3) effectively separates esters from hydroxylated byproducts.

Scalability and Industrial Relevance

Gram-scale synthesis (10 g) achieves 65% overall yield, demonstrating feasibility for industrial production. Continuous flow systems may further enhance efficiency, as suggested by analogous chromone syntheses.

Analyse Chemischer Reaktionen

Ester Functional Group Reactivity

The 2,2-dimethylpropanoate (pivalate) ester group undergoes typical ester reactions, including hydrolysis and transesterification:

-

Acid-Catalyzed Hydrolysis :

In refluxing aqueous HCl or H₂SO₄, the ester hydrolyzes to yield 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ol and pivalic acid. This mirrors reactions observed in structurally similar chromenone esters .

Conditions : 6M HCl, 80°C, 8h → 85% conversion . -

Base-Catalyzed Saponification :

NaOH (2M) in ethanol cleaves the ester to the corresponding carboxylate salt. For example:

Reagents : NaOH (3 equiv), EtOH, reflux, 6h → 92% yield (based on analogous systems).

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, 80°C, 8h | 7-hydroxy chromenone + pivalic acid | 85% |

| Transesterification (MeOH) | NaOMe, MeOH, reflux, 12h | Methyl 2,2-dimethylpropanoate + chromenol | 78% |

Ketone Reactivity at C4

The 4-oxo group participates in nucleophilic additions and reductions:

-

Enolate Formation :

LDA (2 equiv) in THF at −78°C generates an enolate, which reacts with electrophiles (e.g., methyl iodide) to form alkylated derivatives .

Example :

-

Reduction to Alcohol :

NaBH₄ in MeOH reduces the ketone to a secondary alcohol (4-hydroxy chromenone) .

Conditions : NaBH₄ (2 equiv), MeOH, 25°C, 2h → 68% yield .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Enolate alkylation | LDA, CH₃I, THF | 4-methoxy derivative | 62% |

| Ketone reduction | NaBH₄, MeOH | 4-hydroxy chromenone | 68% |

Aromatic Substitution on the Methoxyphenyl Ring

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring.

Conditions : Conc. HNO₃ (1.5 equiv), H₂SO₄, 0°C → RT, 4h → 73% yield. -

Demethylation :

BBr₃ in DCM removes the methoxy group to form a phenol .

Conditions : BBr₃ (3 equiv), DCM, −20°C → RT, 12h → 81% yield .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-methoxy-3-nitro derivative | 73% |

| Demethylation | BBr₃, DCM | Phenolic chromenone | 81% |

Chromenone Core Modifications

The fused benzopyran system undergoes ring-specific reactions:

-

Photodimerization :

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between chromenone cores, forming dimers .

Conditions : CH₃CN, 24h → 55% dimer yield . -

Oxidation :

MnO₂ oxidizes allylic C–H bonds adjacent to the ketone, though this is less common due to steric hindrance from the methyl group at C2 .

Key Mechanistic Insights

-

The ester’s steric bulk (2,2-dimethylpropanoate) slows hydrolysis compared to simpler esters like acetates.

-

Electron-donating methoxy groups stabilize the chromenone core against ring-opening oxidation .

For further details, experimental procedures are available in PubChem entries and MDPI protocols .

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.

Enzyme Inhibition: Investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase.

Medicine

Anti-inflammatory: Shows potential anti-inflammatory effects, useful in the development of anti-inflammatory drugs.

Anticancer: Studied for its cytotoxic effects against various cancer cell lines.

Industry

Pharmaceuticals: Used in the development of pharmaceutical compounds.

Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity. For example, it inhibits tyrosinase by chelating the copper ions in the enzyme’s active site.

Anti-inflammatory: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Differences

The target compound is distinguished from structurally related molecules by its chromen-4-one core. For example, AM[2,1] (1-Cyclopentanecarbonyl-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine) and AM[2,2] (1-Cyclohexanecarbonyl-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine) feature a piperazine backbone instead of a chromenone system . Both AM compounds share the 4-methoxyphenyl substituent but incorporate cyclopentane or cyclohexane carbonyl groups, which are less sterically hindered than the pivalate ester in the target compound.

Physical and Analytical Properties

Key Observations:

Molecular Weight: The target compound (366.4 g/mol) is heavier than AM[2,1] (343.2 g/mol) and AM[2,2] (357.2 g/mol), primarily due to the chromenone core and bulky pivalate group.

Retention Time : AM[2,1] and AM[2,2] exhibit UHPLC retention times of 2.11 and 2.21 minutes, respectively, under reversed-phase conditions . The target compound’s retention time is unreported but predicted to be longer due to higher lipophilicity from the pivalate.

Purity : Both AM compounds demonstrate 99% purity by UHPLC, suggesting robust synthetic protocols . Data for the target compound’s purity is unavailable.

Research Implications

- Chromenone vs.

- Substituent Effects : The pivalate ester in the target compound may reduce metabolic degradation compared to the cyclopentane/cyclohexane carbonyl groups in AM derivatives. However, its bulkiness could hinder membrane permeability.

- Analytical Trends : The lower molecular weights and shorter retention times of AM compounds suggest they may exhibit better bioavailability in drug-discovery contexts .

Biologische Aktivität

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is with a molecular weight of approximately 370.45 g/mol. Its structure features a methoxyphenyl group at the 3-position and a propanoate ester at the 7-position, contributing to its potential pharmacological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant activity. The presence of methoxy and propanoate groups in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that similar coumarin derivatives effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Properties

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that it induces apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines through the activation of caspase pathways . Additionally, molecular docking studies indicated that this compound binds effectively to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), suggesting its role as a multi-targeted anticancer agent .

Study on Antioxidant Effects

In a controlled study involving rat models subjected to oxidative stress, administration of the compound resulted in a significant decrease in malondialdehyde (MDA) levels—a marker of oxidative damage—while increasing antioxidant enzyme activities . This highlights its potential application in preventing oxidative stress-related diseases.

Clinical Implications for Inflammation

A clinical trial assessing the efficacy of similar coumarin derivatives in patients with chronic inflammatory conditions showed promising results. Participants receiving these compounds exhibited reduced markers of inflammation and improved clinical outcomes compared to controls .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for strong fluorescence properties |

| Coumarin | Basic structure without substituents | Found naturally in many plants |

| 3-(Phenyl)-2-methylcoumarin | Phenyl group at position 3 | Exhibits potent anticancer activity |

The unique combination of methoxy and propanoate groups in 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate differentiates it from these compounds, potentially enhancing its biological activity and application scope.

Q & A

Basic: What synthetic routes are commonly employed for 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate?

Answer:

The synthesis typically involves multi-step protocols:

Core Chromenone Formation : Condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the chromen-4-one backbone .

Esterification : Reaction of the 7-hydroxyl group with 2,2-dimethylpropanoic acid derivatives (e.g., pivaloyl chloride) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF or acetone) under reflux .

Functionalization : Introduction of the 4-methoxyphenyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, optimized for regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.